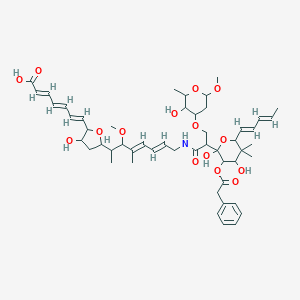
Phenelfamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes various hydroxyl, methoxy, and phenylacetyl groups, among others. Such compounds are often of interest in fields like medicinal chemistry, organic synthesis, and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
Formation of the core structure: This could involve the use of aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and phenylacetyl groups through reactions such as hydroxylation, methylation, and esterification.
Final assembly: Coupling of different fragments using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography, crystallization, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Creating derivatives to study structure-activity relationships.
Catalysis: Using the compound as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Cell signaling: Studying its effects on cellular pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent.
Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion.
Industry
Materials science: Using the compound in the development of new materials.
Agriculture: Investigating its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Gene expression: Affecting the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- **(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid analogs.
Other polyhydroxylated compounds: Compounds with similar hydroxyl and methoxy groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and its potential biological activities. Its complex structure may confer unique properties that are not found in simpler analogs.
Properties
CAS No. |
118498-91-2 |
|---|---|
Molecular Formula |
C51H71NO15 |
Molecular Weight |
938.1 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+ |
InChI Key |
STUFASHYXFEKNQ-CEKXONASSA-N |
SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Isomeric SMILES |
C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Canonical SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Synonyms |
phenelfamycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


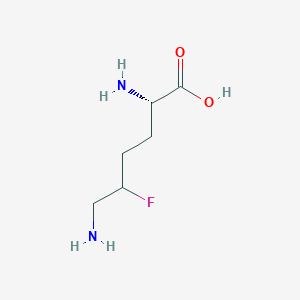
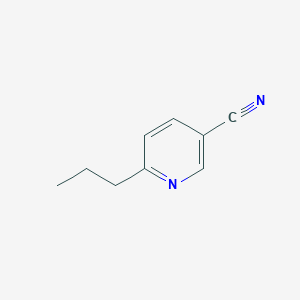
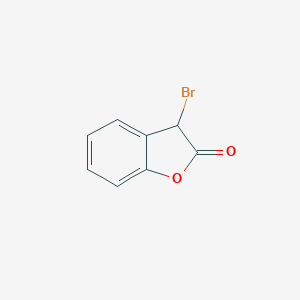
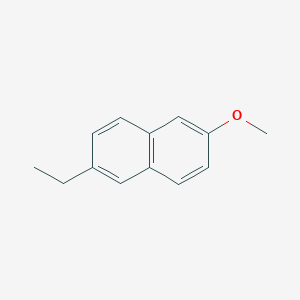
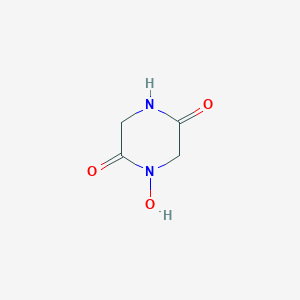
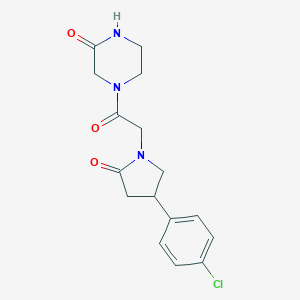
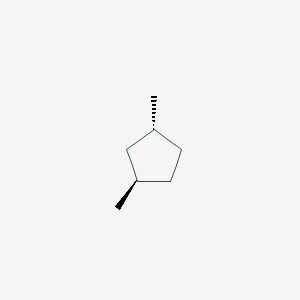
![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
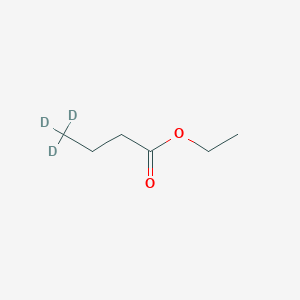
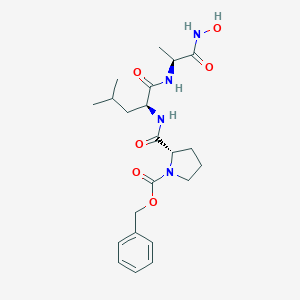
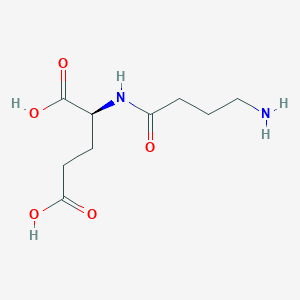
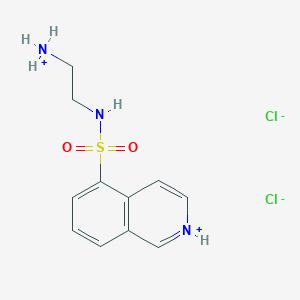
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
